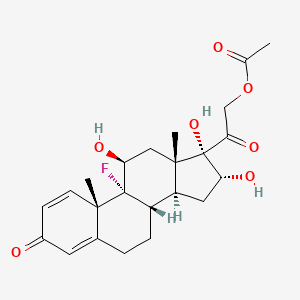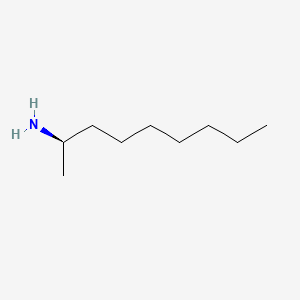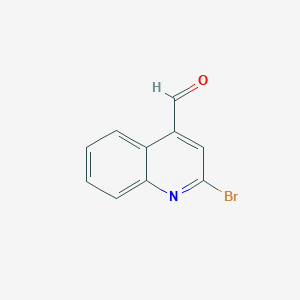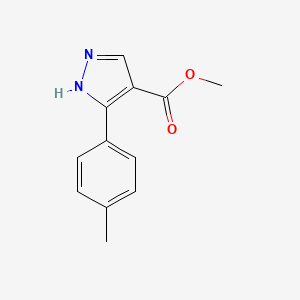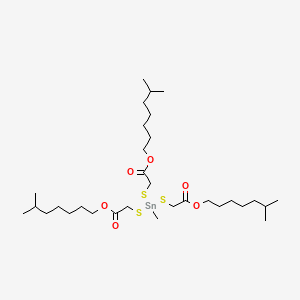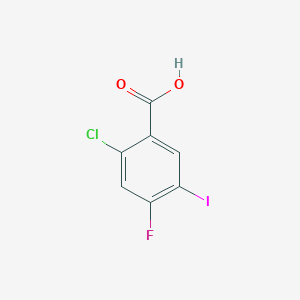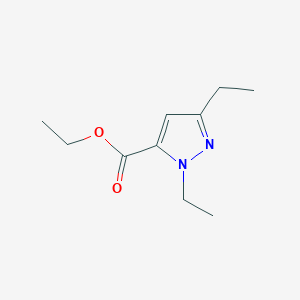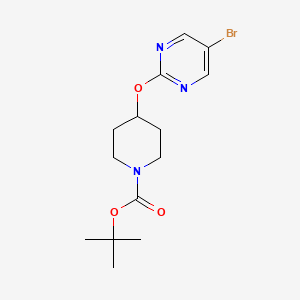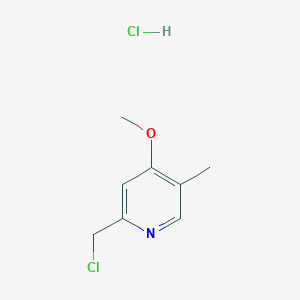
2-(氯甲基)-4-甲氧基-5-甲基吡啶盐酸盐
描述
2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that 2-(Chloromethyl)pyridine hydrochloride, a related compound, is known as 2-Picolyl chloride hydrochloride and has a molecular weight of 164.032.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride. However, a synthetic method for a similar compound, 3-(chloromethyl)pyridine hydrochloride, involves oxidation, reaction with methanol, reduction, and reaction with thionyl chloride3.Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride is not readily available. However, the related compound 2-(Chloromethyl)pyridine hydrochloride has an empirical formula of C6H6ClN · HCl and a molecular weight of 164.032.Chemical Reactions Analysis
Specific chemical reactions involving 2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride are not readily available. However, it’s worth noting that chloromethyl compounds are often used as alkylating agents in organic synthesis.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride are not readily available. However, the related compound 2-(Chloromethyl)pyridine hydrochloride is known to have a molecular weight of 164.032.科学研究应用
Anticancer Agents Synthesis
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound is used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
- Methods of Application: An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .
- Results: The synthesized 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position showed promising anticancer activity in vitro .
Magnetic Resonance Imaging (MRI) Contrast Agent
- Scientific Field: Biomedical Engineering
- Application Summary: This compound was used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
- Methods of Application: The compound was used as a reagent in base catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF .
- Results: The synthesized Gd3+ diethylenetriaminepentaacetic acid bisamide complex showed sensitivity to Zn2+, making it a potential contrast agent for MRI .
Synthesis of Biologically Active Compounds
- Scientific Field: Organic Chemistry
- Application Summary: 2-Chloromethyl-4(3H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds .
- Methods of Application: An improved synthetic procedure for 2-chloromethyl-4(3H)-quinazolinones starting from o-anthranilic acids was described .
- Results: The synthesized 2-chloromethyl-4(3H)-quinazolinones were used as key intermediates in the preparations of novel anticancer agents with 4-anilinoquinazoline scaffold .
Chemical Reagent
- Scientific Field: Chemical Synthesis
- Application Summary: This compound is used as a reagent in various chemical reactions .
- Methods of Application: The specific methods of application depend on the reaction being carried out .
- Results: The results of the reactions vary depending on the specific reaction conditions and the other reactants involved .
Synthesis of Anticancer Agents with 4-Anilinoquinazoline Scaffolds
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound is used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
- Methods of Application: An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .
- Results: The synthesized 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position showed promising anticancer activity in vitro .
Chemical Reagent in Various Reactions
- Scientific Field: Chemical Synthesis
- Application Summary: This compound is used as a reagent in various chemical reactions .
- Methods of Application: The specific methods of application depend on the reaction being carried out .
- Results: The results of the reactions vary depending on the specific reaction conditions and the other reactants involved .
安全和危害
The safety and hazards associated with 2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride are not readily available. However, it’s important to handle all chemical compounds with care and appropriate personal protective equipment.
未来方向
The future directions for 2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride are not readily available. However, chloromethyl compounds are often used as alkylating agents in organic synthesis, suggesting potential applications in the development of new synthetic methodologies or pharmaceutical compounds.
Please note that the information provided is based on the closest available data and may not be entirely accurate for 2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride. Always consult with a qualified professional or trusted source when dealing with chemicals.
属性
IUPAC Name |
2-(chloromethyl)-4-methoxy-5-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-6-5-10-7(4-9)3-8(6)11-2;/h3,5H,4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNDPEVBJHZSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)CCl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622985 | |
| Record name | 2-(Chloromethyl)-4-methoxy-5-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride | |
CAS RN |
94452-59-2 | |
| Record name | 2-(Chloromethyl)-4-methoxy-5-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

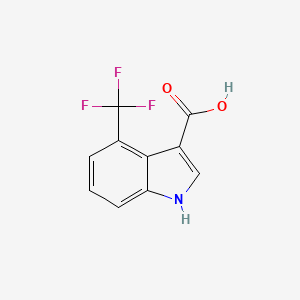
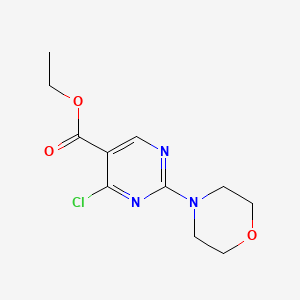
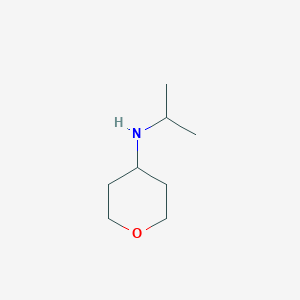
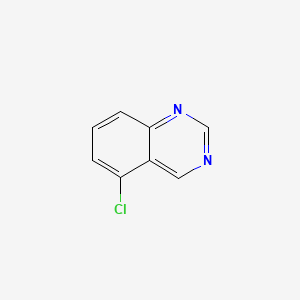
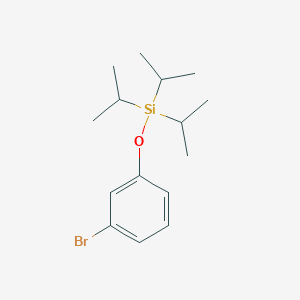
![1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol](/img/structure/B1603870.png)
